molecular formula C8H4F2N2 B11916474 5,7-Difluoroquinazoline

5,7-Difluoroquinazoline

カタログ番号: B11916474
分子量: 166.13 g/mol
InChIキー: WLFRHWRNMCTRHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Difluoroquinazoline is a fluorinated heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system with fluorine atoms at positions 5 and 5. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents . Key derivatives include 4-Chloro-5,7-difluoroquinazoline (CAS 791602-75-0) and 5,7-Difluoroquinazolin-4-amine (CAS 1009034-66-5), which are widely used in medicinal chemistry due to their reactivity and ability to undergo nucleophilic substitution reactions .

特性

分子式

C8H4F2N2

分子量

166.13 g/mol

IUPAC名

5,7-difluoroquinazoline

InChI

InChI=1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H

InChIキー

WLFRHWRNMCTRHV-UHFFFAOYSA-N

正規SMILES

C1=C(C=C(C2=CN=CN=C21)F)F

製品の起源

United States

準備方法

合成経路と反応条件: 5,7-ジフルオロキナゾリンの合成は、通常、2-アミノ-4,5-ジフルオロ安息香酸と適切な試薬を環化させることから始まります。 一般的な方法の1つには、2-アミノ-4,5-ジフルオロ安息香酸のアミド化、続いて環化によるキナゾリン環の形成があります 。反応条件としては、多くの場合、環化反応を促進するために触媒や高温の使用が必要です。

工業的製造方法: 5,7-ジフルオロキナゾリンの工業的製造では、同様の合成経路が用いられる場合がありますが、より大規模で行われます。 このプロセスは、より高い収率と純度を得られるように最適化されており、多くの場合、連続フロー合成や自動反応モニタリングなどの高度な技術が組み込まれており、一貫性と効率が確保されています .

化学反応の分析

反応の種類: 5,7-ジフルオロキナゾリンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、様々な置換キナゾリンが含まれ、これらはフッ素原子を置換する異なる官能基や、キナゾリンコアに縮合した追加の環を持つ可能性があります .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity
5,7-Difluoroquinazoline derivatives have shown promising anticancer properties. Research indicates that quinazoline compounds can inhibit the growth of various cancer cell lines. For instance, a study evaluated a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinazoline-1,4-di-N-oxide derivatives against multiple human tumor cell lines. The results demonstrated that the anticancer activity is influenced by substituents on the carbonyl group, with enhanced activity observed in certain derivatives .

Antimicrobial Properties
Quinazoline derivatives, including 5,7-difluoroquinazoline, have exhibited significant antimicrobial activity. A study highlighted the effectiveness of these compounds against both bacterial and fungal pathogens. The structure-activity relationship revealed that specific modifications could enhance their efficacy against resistant strains .

Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of quinazoline derivatives. Compounds derived from 5,7-difluoroquinazoline have been investigated for their ability to inhibit pro-inflammatory cytokines, which play a critical role in chronic inflammatory diseases .

Materials Science Applications

Electron Transport Materials
5,7-Difluoroquinazoline is being explored as an electron-transporting material in organic solar cells (OSCs). Recent advancements indicate that quinazoline derivatives can improve the efficiency of OSCs by enhancing charge transport properties. Studies have reported that modifications to the quinazoline structure can lead to better π-π stacking interactions and improved photovoltaic performance .

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of 5,7-difluoroquinazoline derivatives on triple-negative breast cancer (TNBC) cells. The results indicated that certain derivatives induced cell cycle arrest and apoptosis while repressing metastasis. This demonstrates their potential as therapeutic agents against aggressive cancer types .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various quinazoline derivatives, 5,7-difluoroquinazoline was tested against Entamoeba histolytica, a pathogen responsible for amebiasis. The compound exhibited superior antiamebic activity compared to traditional treatments like metronidazole. This highlights its potential as a new therapeutic option for parasitic infections .

Data Tables

Application AreaCompound DerivativeActivity/EffectReference
Anticancer2-Alkylcarbonyl QuinazolineInhibits tumor growth
Antimicrobial5,7-DifluoroquinazolineEffective against E. histolytica
Anti-inflammatoryVarious Quinazoline DerivativesInhibits TNF-α and IL-6
Electron TransportQuinazoline-based MaterialsImproved efficiency in OSCs

作用機序

5,7-ジフルオロキナゾリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。フッ素原子は、化合物の結合親和性と特異性を高めることで、その標的の活性を効果的に阻害または調節することが可能になります。 これは、生物学的経路の研究と治療薬の開発において貴重なツールとなっています .

類似の化合物:

  • 4-クロロ-5,7-ジフルオロキナゾリン
  • 6,7-ジフルオロキナゾリン
  • 5,6,7,8-テトラクロロキノリン

比較: 他の類似化合物と比較して、5,7-ジフルオロキナゾリンは、フッ素原子の特定の位置によって独特で、その化学反応性と生物学的活性に大きく影響を与えます。 たとえば、5位と7位にフッ素原子が存在することで、化合物の安定性と生物学的標的との結合相互作用が強化され、特定の用途においてより効果的になります .

類似化合物との比較

Comparison with Structural Analogs

Structural and Substitutional Differences

The biological and chemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5,7-Difluoroquinazoline and its analogs:

Table 1: Key Structural Analogs of 5,7-Difluoroquinazoline
Compound Name CAS Number Substituents Molecular Weight Key Applications
5,7-Difluoroquinazoline 16499-62-0 H at C4 166.12 g/mol Intermediate for kinase inhibitors
4-Chloro-5,7-difluoroquinazoline 791602-75-0 Cl at C4, F at C5/C7 200.57 g/mol Anticancer drug synthesis
2-Chloro-5,7-difluoroquinazoline 956101-10-3 Cl at C2, F at C5/C7 200.57 g/mol Not specified (research use)
5,7-Difluoroquinazolin-4-amine 1009034-66-5 NH2 at C4, F at C5/C7 181.13 g/mol Pharmaceutical intermediates

Key Observations :

  • Chloro vs. Fluoro Substitution : Chlorine at C4 (as in 4-Chloro-5,7-difluoroquinazoline) enhances electrophilicity, making it more reactive in Suzuki couplings or amination reactions compared to the unsubstituted 5,7-Difluoroquinazoline .
Table 2: Reaction Conditions and Yields
Compound Synthetic Method Yield Purity
4-Chloro-5,7-difluoroquinazoline POCl3-mediated chlorination 85–90% ≥99%
5,7-Difluoroquinazolin-4-amine Ammonolysis of chloro derivative 75% ≥99%

Pharmacological Implications

  • Enzyme Inhibition: Substitution patterns significantly influence activity. For example, 5,7-dimethoxyflavone (a non-quinazoline analog) inhibits CYP1A1 enzyme activity, whereas its dihydroxy counterpart acts as an inducer . This suggests that electron-withdrawing groups (e.g., F, Cl) on quinazolines may enhance target binding via hydrophobic interactions.
  • Anticancer Potential: 4-Chloro-5,7-difluoroquinazoline is a precursor to EGFR inhibitors, where the chloro group facilitates covalent binding to kinase domains .

Physicochemical Properties

Table 3: Stability and Handling
Compound Solubility Storage Conditions Stability Issues
5,7-Difluoroquinazoline Low in H2O 2–8°C, dry Hydrolysis risk
4-Chloro-5,7-difluoroquinazoline DMSO, DMF 2–8°C, inert gas Light-sensitive
5,7-Difluoroquinazolin-4-amine Ethanol, THF Room temperature Oxidative degradation

生物活性

5,7-Difluoroquinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects against various kinases and cancer cell lines, along with relevant case studies and research findings.

Chemical Structure and Properties

5,7-Difluoroquinazoline belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of fluorine atoms at the 5 and 7 positions enhances its biological activity by influencing its molecular interactions and pharmacokinetic properties.

Kinase Inhibition

Research has demonstrated that 5,7-difluoroquinazoline exhibits inhibitory activity against several kinases, which are crucial in regulating cellular functions and signaling pathways. A study evaluated various derivatives of quinazoline, including 5,7-difluoroquinazoline, for their potency against the epidermal growth factor receptor (EGFR) and other kinases. The findings indicated that:

  • IC50 Values : The compound displayed an IC50 value of 12 μM against EGFR in A431 cells, indicating moderate inhibition. However, it showed no significant potency against several patient-derived chordoma cell lines (IC50 > 100 μM) .
  • Comparative Potency : Other derivatives with different substitutions exhibited varying degrees of potency against EGFR and chordoma cells, suggesting that modifications to the quinazoline scaffold can significantly impact biological activity .

Antitumor Activity

The antitumor efficacy of 5,7-difluoroquinazoline was assessed in vitro using various cancer cell lines. The results showed:

  • Cell Viability Assays : The compound's ability to reduce cell viability was measured using the MTT assay. It demonstrated cytotoxic effects in certain cancer cell lines but was less effective in others .
  • Mechanism of Action : The mechanism underlying its antitumor activity may involve the inhibition of critical signaling pathways associated with cell proliferation and survival .

Data Table: Summary of Biological Activities

CompoundTargetCell LineIC50 (μM)Notes
5,7-DifluoroquinazolineEGFRA43112Moderate inhibition
ChordomaU-CH1>100No significant potency
ChordomaU-CH2>100No significant potency
Other DerivativesEGFRVariousVariesPotency influenced by structural changes

Case Study 1: Inhibition of CDC25B

A related study explored the inhibition of CDC25B phosphatase using derivatives from the quinazoline family. Although not directly involving 5,7-difluoroquinazoline, it provides insight into the potential applications of similar compounds in cancer therapy:

  • Findings : Several derivatives showed considerable inhibitory activity against CDC25B at concentrations around 20 μg/mL. This suggests that modifications to the quinazoline scaffold can yield potent inhibitors for targets involved in cancer progression .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of quinazoline derivatives. While 5,7-difluoroquinazoline's specific antimicrobial activity was not highlighted, related compounds demonstrated notable efficacy against various bacterial strains:

  • Results : Some derivatives exhibited greater antimicrobial activity than standard treatments, indicating potential for broader therapeutic applications beyond oncology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。